molecular formula C6H13NO2 B072779 6-aminohexanoic acid CAS No. 1319-82-0

6-aminohexanoic acid

Cat. No.: B072779
CAS No.: 1319-82-0
M. Wt: 131.17 g/mol
InChI Key: SLXKOJJOQWFEFD-UHFFFAOYSA-N
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Description

6-aminohexanoic acid, also known as this compound, is a derivative and analogue of the amino acid lysine. It is primarily used as an antifibrinolytic agent, which means it helps to prevent the breakdown of fibrin, a protein that is essential for blood clotting. This compound is particularly effective in treating bleeding disorders and is marketed under the trade name Amicar .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-aminohexanoic acid can be synthesized through several methods. One common method involves the hydrolysis of ε-caprolactam. The process begins with the hydrolysis of ε-caprolactam using hydrochloric acid, followed by neutralization and desalination treatments. The reaction conditions typically involve a temperature range of 115-125°C and a pressure of 0.15-0.3 MPa .

Industrial Production Methods

In industrial settings, aminocaproic acid is often produced through the alkaline hydrolysis of caprolactam. This method is preferred due to its higher yield and product purity. The process involves the use of sodium hydroxide and water under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

6-aminohexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is this compound, which is the active form of aminocaproic acid .

Mechanism of Action

6-aminohexanoic acid works by inhibiting plasminogen activators, which are responsible for the breakdown of fibrin. By binding to the kringle domain of plasminogen, aminocaproic acid prevents its activation to plasmin, thereby reducing fibrinolysis and promoting clot stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-aminohexanoic acid is unique due to its specific binding affinity to the kringle domain of plasminogen, making it highly effective in preventing fibrinolysis. Its effectiveness in treating a variety of bleeding disorders and its role in the polymerization of Nylon-6 further distinguish it from other similar compounds .

Properties

IUPAC Name

6-aminohexanoic acid
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InChI

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)
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InChI Key

SLXKOJJOQWFEFD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CCC(=O)O)CCN
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Molecular Formula

C6H13NO2
Record name aminocaproic acid
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DSSTOX Substance ID

DTXSID0020070
Record name Aminocaproic acid
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Molecular Weight

131.17 g/mol
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Physical Description

Water or Solvent Wet Solid, White solid; [HSDB] White crystalline solid; [MSDSonline], Solid
Record name Hexanoic acid, 6-amino-
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Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 3 ML OF WATER; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 505.0 mg/mL at 25 °C
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Mechanism of Action

Aminocaproic acid binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin. With NO activation of plasmin, there is a reduction in fibrinolysis. This consequently will reduce the amount of bleeding post surgery. Elevated plasma levels of lipoprotein(a) have been shown to increase the risk of vascular disease. Lipoprotein 9a)a has two components, apolipoprotein B-100, linked to apolipoprotein (a). Aminocaproic acid may change the conformation of apoliprotein (a), changing its binding properties and potentially preventing the formation of lipoprotein (a)., A COMPETITIVE INHIBITOR OF ACTIVATORS OF PROFIBRINOLYSIN &, TO LESSER EXTENT, OF FIBRINOLYSIN. AS A CONSEQUENCE, IT SUPPRESSES FORMATION OF FIBRINOLYSIN, AN ENZYME WHICH DESTROYS FIBRINOGEN, FIBRIN, & OTHER CLOTTING COMPONENTS., MICROCALORIMETRY AND UV AND IR SPECTROSCOPY WERE USED TO STUDY THE INTERMOLECULAR INTERACTIONS OF PLASMINOGEN AND PLASMIN WITH EPSILON-AMINOCAPROIC ACID (I) TO DETERMINE THE MECHANISM OF FIBRINOLYSIS INHIBITION. AT LOW DOSES, THE INHIBITORY EFFECT WAS DUE MAINLY TO BLOCKADE OF THE STAGE OF ACTIVATION OF PLASMINOGEN, WHEREAS THE EFFECTIVENESS OF HIGH CONCENTRATIONS OF I WAS ACHIEVED ALSO BY INACTIVATION OF THE ENZYMIC ACTIVITY OF PLASMIN.
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Color/Form

FINE, WHITE, CRYSTALLINE POWDER, LEAVES FROM ETHER

CAS No.

60-32-2
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Melting Point

202-203 °C, 205 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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